molecular formula C5H4N2S B1627437 4H-Pyrrolo[2,3-d]thiazole CAS No. 298699-45-3

4H-Pyrrolo[2,3-d]thiazole

Cat. No. B1627437
CAS RN: 298699-45-3
M. Wt: 124.17 g/mol
InChI Key: KFKYBWHCKOWCIS-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-d]thiazole is a heterocyclic compound . It is a part of the azole family, which are aromatic five-membered heterocycles .


Synthesis Analysis

Pyrrolo[2,3-d]thiazoles can be derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position are directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .


Molecular Structure Analysis

The molecular structure of 4H-Pyrrolo[2,3-d]thiazole is characterized by a five-membered ring containing one sulfur and one nitrogen atom . The molecular weight is 168.18 .


Chemical Reactions Analysis

The chemical reactions involving 4H-Pyrrolo[2,3-d]thiazole are quite diverse. For instance, it can undergo a reaction with α-halocarbonyl compounds, such as ethyl bromocetate and 2-bromoacetophenone derivatives, to form a series of novel compounds .

Scientific Research Applications

Synthesis Techniques

Pyrrolo[2,3-d]thiazoles have been studied for their synthesis techniques and structural diversity. Koolman, Heinrich, and Reggelin (2010) demonstrated novel syntheses of variably substituted pyrrolo[2,3-d]thiazoles using microwave-assisted and 5-endo-dig cyclization techniques. These methods allow for structurally diverse derivatives, including methylene-bridged substituents and modifications via Suzuki reactions (Koolman, Heinrich, & Reggelin, 2010).

Antitumor Activity

Pyrrolo[2,3-d]thiazoles have shown potential in antitumor applications. A study by Carbone et al. (2013) synthesized nortopsentin analogues, pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor effects in models of diffuse malignant peritoneal mesothelioma, a rare and rapidly fatal disease. These compounds were found to inhibit cell proliferation and induce apoptotic responses (Carbone et al., 2013).

Antibacterial and Cytotoxic Activities

Recent studies have also explored the antibacterial and cytotoxic potentials of pyrrolo[2,3-d]thiazole derivatives. Kocabaş et al. (2021) synthesized thiazole-based pyrrolidine derivatives and evaluated their antibacterial activities against various bacteria, finding specific compounds with selective inhibition and minimal toxicity (Kocabaş et al., 2021).

Molecular Docking Studies

Molecular docking studies are another significant area of research involving pyrrolo[2,3-d]thiazole derivatives. Nagaraju et al. (2020) conducted a study on thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines and employing molecular docking to understand the interaction between these compounds and biological targets (Nagaraju et al., 2020).

Mechanism of Action

While the specific mechanism of action for 4H-Pyrrolo[2,3-d]thiazole is not mentioned in the search results, thiazole derivatives, which 4H-Pyrrolo[2,3-d]thiazole is a part of, have been reported to exhibit a wide range of pharmacological effects .

Safety and Hazards

4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid, a derivative of 4H-Pyrrolo[2,3-d]thiazole, has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4H-pyrrolo[2,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-2-6-5-4(1)8-3-7-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKYBWHCKOWCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593812
Record name 4H-Pyrrolo[2,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrrolo[2,3-d]thiazole

CAS RN

298699-45-3
Record name 4H-Pyrrolo[2,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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